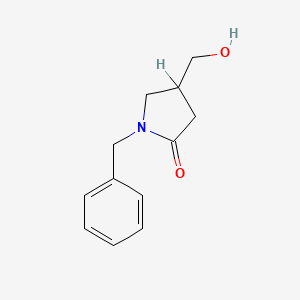

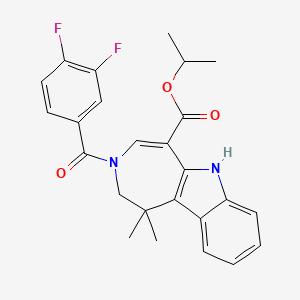

![molecular formula C17H21N3O2 B1683351 tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate CAS No. 152273-12-6](/img/structure/B1683351.png)

tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate

Overview

Description

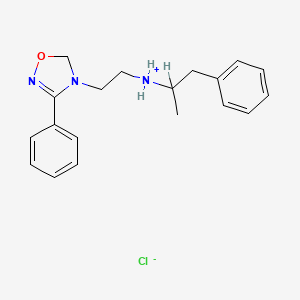

“tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate” is a chemical compound with the molecular formula C17H21N3O2 . It has a molecular weight of 299.37 g/mol . The compound is also known by other names such as U 93631, U93631, and U-93631 .

Molecular Structure Analysis

The compound has a complex structure that includes a quinoxaline ring, which is a type of heterocyclic compound . The InChI string, which is a textual identifier for chemical substances, for this compound is InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 470.1±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 73.3±3.0 kJ/mol . The flash point is 238.1±28.7 °C . The index of refraction is 1.598 . The molar refractivity is 85.7±0.5 cm3 . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . The polar surface area is 56 Å2 . The polarizability is 34.0±0.5 10-24 cm3 . The surface tension is 41.4±7.0 dyne/cm . The molar volume is 251.1±7.0 cm3 .Scientific Research Applications

Neuropharmacology

U 93631 is known to be a GABA_A antagonist . It interacts with the picrotoxin site of the GABA_A receptor and stabilizes the receptor/chloride channel complex in an inactivated state . This property is particularly useful in neuropharmacological research to study the effects of inhibitory neurotransmission and to understand the role of GABA_A receptors in various neurological conditions.

Synaptic Plasticity

The compound’s ability to cause rapid decay of gamma-aminobutyric acid-induced chloride currents can be utilized to investigate synaptic plasticity . This is crucial for understanding learning and memory mechanisms at the synaptic level, as well as exploring potential treatments for cognitive impairments.

Anesthetic Mechanism Research

Given that U 93631 is a GABA_A receptor antagonist, it can be used to study the mechanisms of action of various anesthetics that act on GABA_A receptors . This can help in the development of new anesthetics with improved efficacy and safety profiles.

Development of Anticonvulsants

Research into the modulation of GABA_A receptors is essential for the development of anticonvulsant medications. U 93631’s antagonistic action could provide insights into the design of drugs aimed at controlling seizures by targeting these receptors .

Alcohol Dependence Treatment

The modulation of GABA_A receptors is also implicated in the addictive properties of alcohol. U 93631 can be used to study the potential for GABA_A receptor antagonists to mitigate alcohol dependence and withdrawal symptoms .

Sleep Disorders

The inactivation of GABA_A receptors has implications in the regulation of sleep. U 93631 could be used in research aimed at understanding the pathophysiology of sleep disorders and developing new pharmacological treatments .

Anxiety and Depression

Research has shown that GABA_A receptors play a role in anxiety and depression. U 93631 can be a valuable tool in the study of these conditions, potentially leading to the development of new therapeutic agents .

Neurotoxicity Studies

U 93631 can be used to induce a controlled inactivation of GABA_A receptors, which can be useful in studies investigating neurotoxicity and the protective mechanisms of the nervous system against various toxins .

Mechanism of Action

Target of Action

U 93631, also known as tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate, primarily targets the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which plays a key role in inhibitory neurotransmission in the brain .

Mode of Action

U 93631 acts as an antagonist of the GABA A receptor . It binds to the GABA A receptor at a site that is similar to the binding site of picrotoxin, a potent neurotoxin and convulsant . The binding of U 93631 to the GABA A receptor decreases the probability of the chloride channel opening and stabilizes the receptor in an inactivated state .

Biochemical Pathways

The primary biochemical pathway affected by U 93631 is the GABAergic pathway . By acting as an antagonist of the GABA A receptor, U 93631 interferes with the normal functioning of this pathway, which is critical for inhibitory neurotransmission in the brain .

Result of Action

The binding of U 93631 to the GABA A receptor results in a decrease in the probability of the chloride channel opening, thereby stabilizing the receptor in an inactivated state . This leads to a rapid decay of gamma-aminobutyric acid (GABA)-induced currents .

properties

IUPAC Name |

tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBSEJKZKXIYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164988 | |

| Record name | U 93631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate | |

CAS RN |

152273-12-6 | |

| Record name | U 93631 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152273126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 93631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

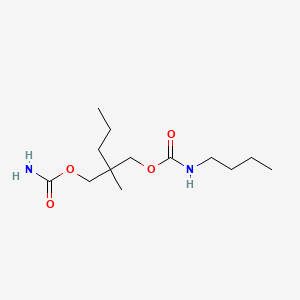

![1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol](/img/structure/B1683281.png)

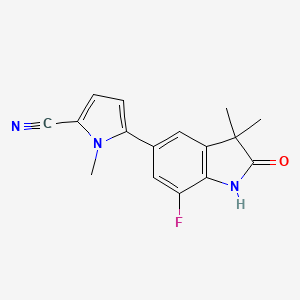

![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)

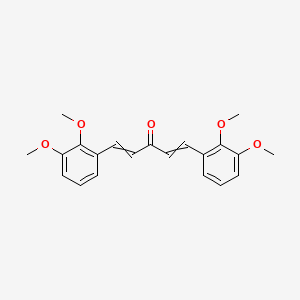

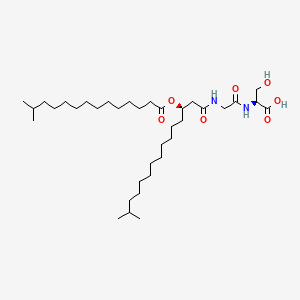

![3-hydroxy-2-[[2-[[14-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxypentadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683285.png)

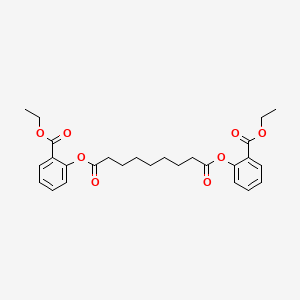

![3-hydroxy-2-[[2-[[15-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxyhexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683286.png)

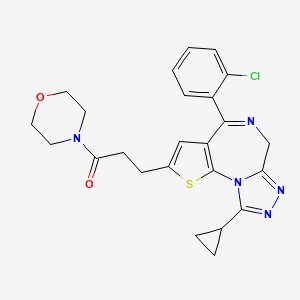

![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)